molecular formula C12H18N6O3S B6754005 5-ethyl-3-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

5-ethyl-3-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

Cat. No.: B6754005
M. Wt: 326.38 g/mol
InChI Key: UPEUKVUYCWEGRV-UHFFFAOYSA-N
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Description

5-ethyl-3-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole: is a complex organic compound featuring multiple functional groups, including an imidazole ring, a piperazine ring, and an oxadiazole ring. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.

Properties

IUPAC Name

5-ethyl-3-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3S/c1-2-11-15-10(16-21-11)8-17-3-5-18(6-4-17)22(19,20)12-7-13-9-14-12/h7,9H,2-6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEUKVUYCWEGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole . Common synthetic routes may include:

  • Imidazole Synthesis: : The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde.

  • Piperazine Introduction: : The piperazine ring can be introduced via nucleophilic substitution reactions.

  • Oxadiazole Formation: : The oxadiazole ring can be formed through cyclodehydration reactions involving hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis processes, ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5-ethyl-3-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity, such as antimicrobial or antiviral properties.

  • Medicine: : It could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

  • Industry: : The compound may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5-ethyl-3-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

5-ethyl-3-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole: can be compared with other similar compounds, such as:

  • Imidazole derivatives: : These compounds share the imidazole ring and may have similar biological activities.

  • Piperazine derivatives: : Compounds containing the piperazine ring may exhibit similar chemical properties and applications.

  • Oxadiazole derivatives: : Other oxadiazole-containing compounds may have comparable reactivity and uses.

The uniqueness of This compound

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